1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
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Overview
Description
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is a complex organic compound featuring a pyrazole ring structure
Preparation Methods
The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multiple steps. The process begins with the preparation of the pyrazole rings, followed by the introduction of the ethyl and fluoro substituents. The final step involves the formation of the methanamine linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as 1-ethyl-1H-pyrazol-5-amine and 1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine. Compared to these compounds, 1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is unique due to its specific substituents and the resulting chemical properties .
Properties
Molecular Formula |
C12H19ClFN5 |
---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-3-yl)-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-4-18-6-5-10(16-18)7-14-8-11-9(2)15-17(3)12(11)13;/h5-6,14H,4,7-8H2,1-3H3;1H |
InChI Key |
CGFFCKUUBLOSER-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=C(N(N=C2C)C)F.Cl |
Origin of Product |
United States |
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